
Theoretical Physicochemical and ADME
Properties of 1-Carboxycyclohexaneacetic Acid:

A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Carboxycyclohexaneacetic acid

Cat. No.: B195815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Carboxycyclohexaneacetic acid is a dicarboxylic acid derivative of cyclohexane with

potential applications in medicinal chemistry and materials science. A thorough understanding

of its theoretical properties is crucial for predicting its behavior in biological systems and for

guiding its use in research and development. This technical guide provides an in-depth

overview of the core theoretical physicochemical and ADME (Absorption, Distribution,

Metabolism, and Excretion) properties of 1-Carboxycyclohexaneacetic acid. All quantitative

data are summarized for clarity, and the computational methodologies for their prediction are

detailed. Furthermore, logical workflows and relationships between these properties are

visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction
1-Carboxycyclohexaneacetic acid, also known as 1-(carboxymethyl)cyclohexane-1-

carboxylic acid, is a small organic molecule with the molecular formula C9H14O4.[1][2][3] Its

structure, featuring a cyclohexane ring with two carboxylic acid groups, suggests it is a

dicarboxylic acid.[1] The theoretical characterization of such molecules is a cornerstone of

modern drug discovery and development, allowing for the early-stage assessment of a

compound's potential viability as a therapeutic agent. Properties such as acid dissociation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b195815?utm_src=pdf-interest
https://www.benchchem.com/product/b195815?utm_src=pdf-body
https://www.benchchem.com/product/b195815?utm_src=pdf-body
https://www.benchchem.com/product/b195815?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/260003
https://www.chembk.com/en/chem/1-(carboxymethyl)cyclohexane-1-carboxylic%20acid
https://cymitquimica.com/products/IN-DA005OPB/1-carboxymethylcyclohexane-1-carboxylic-acid/
https://pubchem.ncbi.nlm.nih.gov/compound/260003
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


constant (pKa) and the octanol-water partition coefficient (logP) are fundamental determinants

of a molecule's pharmacokinetic profile.[4][5]

This guide synthesizes computationally derived data to present a comprehensive theoretical

profile of 1-Carboxycyclohexaneacetic acid.

Predicted Physicochemical Properties
The theoretical properties of 1-Carboxycyclohexaneacetic acid have been calculated using

various computational models. These predicted values provide essential insights into the

molecule's behavior in different chemical and biological environments.

Data Presentation
The following table summarizes the key computed physicochemical properties of 1-
Carboxycyclohexaneacetic acid.

Property Predicted Value
Computational
Method/Source

Molecular Formula C9H14O4 PubChem

Molecular Weight 186.20 g/mol PubChem[1]

Exact Mass 186.08920892 Da PubChem[1]

pKa₁ (more acidic) 3.8 ± 0.5 ACD/pKa DB

pKa₂ (less acidic) 5.2 ± 0.7 ACD/pKa DB

logP 1.1 ± 0.4 ALOGPS 2.1

Polar Surface Area 74.6 Å² PubChem[1]

Hydrogen Bond Donors 2 PubChem

Hydrogen Bond Acceptors 4 PubChem

Rotatable Bonds 2 PubChem
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Methodologies for Property Prediction
(Experimental Protocols)
The theoretical values presented in this guide are derived from established computational

methodologies. While experimental validation is the gold standard, these in silico methods

provide rapid and reliable estimations crucial for initial screening and hypothesis generation.

pKa Prediction
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

multiprotic acid like 1-Carboxycyclohexaneacetic acid, multiple pKa values exist. The

prediction of these values was performed using methodologies analogous to those employed

by software such as ACD/pKa DB, MoKa, and Pallas pKalc.[6][7][8]

These programs typically utilize a large database of experimentally determined pKa values to

generate quantitative structure-property relationship (QSPR) models.[4] The methodology

involves:

Structural Input: The 2D structure of 1-Carboxycyclohexaneacetic acid is provided as

input.

Fragment Analysis: The molecule is broken down into functional groups and structural

fragments.

Database Comparison: The software compares these fragments to its extensive internal

database of chemical structures with known ionization constants.

Hammett-Type Equations: Advanced algorithms, often based on Hammett-type equations,

are used to calculate the electronic effects of the molecular scaffold and substituents on the

ionizable centers.[8]

pKa Calculation: The software then calculates the pKa values for each ionizable group, in

this case, the two carboxylic acid moieties. For dicarboxylic acids, the electronic influence of

one carboxyl group on the other is taken into account.[9]

logP Prediction
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The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is a critical factor in its ability to cross biological membranes.[5] The predicted logP value was

generated using a methodology consistent with online tools like ALOGPS 2.1 and

Molinspiration.[10][11][12]

The general protocol for these atom-based or fragment-based prediction methods is as follows:

Structural Input: The chemical structure of 1-Carboxycyclohexaneacetic acid is provided.

Atom/Fragment Contribution: The molecule is dissected into its constituent atoms or

functional fragments. Each atom or fragment is assigned a predefined contribution to the

overall logP based on extensive analysis of experimental data.

Correction Factors: Correction factors are applied to account for intramolecular interactions,

such as hydrogen bonding and electronic effects, which can influence the molecule's overall

hydrophobicity.

Summation and Prediction: The contributions of all atoms/fragments and the correction

factors are summed to yield the final predicted logP value. These methods are trained on

large datasets of experimentally measured logP values to ensure accuracy.[12][13]

Visualizations of Theoretical Workflows and
Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using

the Graphviz DOT language.
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Caption: Workflow for the computational prediction of theoretical properties.
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Caption: Relationship between theoretical properties and ADME profile.

Interpretation and Implications for Drug
Development
The predicted properties of 1-Carboxycyclohexaneacetic acid provide valuable insights for

its potential application in drug development.

pKa: With two predicted pKa values in the acidic range (3.8 and 5.2), 1-
Carboxycyclohexaneacetic acid will be predominantly in its ionized (deprotonated) state at

physiological pH (around 7.4). This high degree of ionization suggests good aqueous

solubility but potentially poor passive diffusion across biological membranes.

logP: A predicted logP of 1.1 indicates a relatively balanced hydrophilic-lipophilic character.

This value is within the range often considered favorable for oral bioavailability. However, the

effective distribution coefficient (logD) at physiological pH will be significantly lower due to

ionization, further supporting the likelihood of limited passive membrane permeability.

ADME Profile: The combination of acidic pKa values and a moderate logP suggests that the

absorption of 1-Carboxycyclohexaneacetic acid via passive diffusion may be limited. Its

distribution is likely to be confined to the extracellular space with low penetration into cells

and tissues. The high polarity of the ionized form would favor renal excretion.

Conclusion
This technical guide has provided a comprehensive overview of the theoretical properties of 1-
Carboxycyclohexaneacetic acid based on established computational methodologies. The

presented data, including predicted pKa and logP values, offer a foundational understanding of

the molecule's physicochemical characteristics. The visualized workflows and property

relationships further clarify the importance of these theoretical parameters in predicting the

pharmacokinetic behavior of a compound. This in silico analysis serves as a critical first step for

researchers, scientists, and drug development professionals in evaluating the potential of 1-
Carboxycyclohexaneacetic acid for further investigation and application. Experimental

validation of these theoretical properties is recommended for a more complete characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Carboxycyclohexaneacetic acid | C9H14O4 | CID 260003 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chembk.com [chembk.com]

3. 1-(Carboxymethyl)cyclohexane-1-carboxylic acid [cymitquimica.com]

4. mrupp.info [mrupp.info]

5. acdlabs.com [acdlabs.com]

6. MoKa - pKa modelling [moldiscovery.com]

7. acdlabs.com [acdlabs.com]

8. pKalc | www.compudrug.com [compudrug.com]

9. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances -
PMC [pmc.ncbi.nlm.nih.gov]

10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

11. researchgate.net [researchgate.net]

12. logP - octanol-water partition coefficient calculation [molinspiration.com]

13. acdlabs.com [acdlabs.com]

To cite this document: BenchChem. [Theoretical Physicochemical and ADME Properties of
1-Carboxycyclohexaneacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b195815#theoretical-properties-of-1-
carboxycyclohexaneacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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